3-Methyl-1-phenyl-2-phospholene 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616243. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

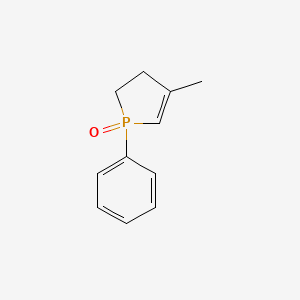

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKWWHFRGALXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CP(=O)(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051497 | |

| Record name | 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-61-9 | |

| Record name | 3-Methyl-1-phenyl-2-phospholene 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-phenyl-2-phospholene 1-oxide (CAS 707-61-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-1-phenyl-2-phospholene 1-oxide, designated by CAS number 707-61-9, is a versatile organophosphorus compound with significant applications in organic synthesis, catalysis, and materials science.[1][2] Its unique five-membered heterocyclic structure, containing a phosphorus atom, imparts distinct electronic and steric properties that are leveraged in a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

Organophosphorus chemistry is a cornerstone of modern synthetic and medicinal chemistry. Within this broad field, cyclic phosphine oxides, such as this compound, represent a class of compounds with significant potential. The phosphorus atom in the pentavalent oxidation state, combined with the stereochemical constraints of the phospholene ring, leads to a molecule that is both stable and reactive in predictable ways.[1][2] This compound serves as a crucial building block for phosphorus-containing ligands used in homogeneous catalysis, a reactant in the synthesis of novel heterocyclic systems, and a precursor for potentially bioactive molecules.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 707-61-9 | [2][4] |

| Molecular Formula | C₁₁H₁₃OP | [2][5] |

| Molecular Weight | 192.19 g/mol | [5] |

| Appearance | White to yellow solid/crystals | [2][6] |

| Melting Point | 57-66 °C | [4] |

| Boiling Point | 150 °C at 0.15 mmHg | [6][7] |

| Refractive Index (n20/D) | 1.5707 | [6][7] |

| Solubility | Soluble in polar solvents | [6][7] |

| Purity | ≥ 95% (HPLC) | [8] |

Synthesis and Mechanistic Considerations

The primary and most established route for the synthesis of phospholene oxides is the McCormack cycloaddition reaction.[9][10] This reaction is a type of [4+2] cycloaddition, a class of pericyclic reactions that involve the concerted formation of a cyclic product from two unsaturated molecules.[11][12] In the case of this compound, the reaction proceeds between dichlorophenylphosphine and isoprene.

The mechanism involves the initial reaction of the diene (isoprene) with the phosphonous dihalide (dichlorophenylphosphine) to form a cyclic phosphonium salt intermediate.[9][13] This intermediate is then hydrolyzed to yield the corresponding phospholene oxide.[9][13] The reaction is typically allowed to proceed at room temperature over several days.[13] While the 3-phospholene oxide isomer is often formed initially, it can be isomerized to the more stable 2-phospholene oxide.[9]

Caption: Generalized workflow for the McCormack Cycloaddition.

Experimental Protocol: Synthesis via McCormack Cycloaddition[13]

-

Adduct Formation: In a suitable reaction vessel, combine dichlorophenylphosphine (1.00 mole), isoprene (3.0 moles), and a polymerization inhibitor (e.g., Ionol®). Allow the homogenous solution to stand at room temperature for 5-7 days. The formation of a white crystalline adduct, 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene, will be observed.

-

Isolation of Adduct: Crush the granular adduct, create a slurry with petroleum ether, and collect the solid by filtration on a sintered glass funnel. Wash the collected solid with petroleum ether, minimizing exposure to atmospheric moisture.

-

Hydrolysis: Add the adduct to ice water with stirring until it is completely dissolved.

-

Neutralization: Determine the total acid concentration by titrating an aliquot. Carefully neutralize the solution to a pH of approximately 6.5 by the slow addition of a sodium hydroxide solution, followed by a sodium bicarbonate solution, while maintaining the temperature below 25°C with an ice bath.

-

Extraction: Saturate the aqueous solution with sodium chloride and extract the product with multiple portions of chloroform.

-

Purification: Combine the chloroform extracts, dry over a suitable drying agent (e.g., calcium sulfate), filter, and concentrate the solution under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound as a viscous liquid that solidifies upon standing.[13]

Spectroscopic Characterization

The structural elucidation of this compound is routinely accomplished using a combination of spectroscopic techniques.

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the phenyl group, the vinylic proton, the aliphatic protons of the phospholene ring, and the methyl group protons.[9][14] |

| ¹³C NMR | The carbon NMR spectrum provides distinct resonances for each carbon atom in the molecule, including the aromatic, vinylic, and aliphatic carbons.[5] |

| ³¹P NMR | The phosphorus-31 NMR spectrum is particularly diagnostic, showing a single resonance at a chemical shift characteristic of a pentavalent phosphorus atom in this cyclic environment.[5][9] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound and provides fragmentation patterns that are consistent with its structure.[5][15] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the P=O stretching vibration, C=C stretching of the alkene, and the aromatic C-H and C=C stretching vibrations.[16] |

Reactivity and Synthetic Utility

The reactivity of this compound is centered around the phosphine oxide functionality, the carbon-carbon double bond, and the protons on the carbons adjacent to the phosphorus atom.

Reactions at the Phosphorus Center

The P=O bond in phosphine oxides is highly polarized and can participate in hydrogen bonding.[17] While the deoxygenation of the phosphine oxide to the corresponding phosphine is a common transformation, it often requires strong reducing agents.

Reactions Involving the C=C Double Bond

The double bond in the phospholene ring can undergo various addition reactions, such as hydrogenation or halogenation. These reactions provide a pathway to saturated phospholane oxide derivatives and other functionalized analogs.[3]

Wittig-Type Reactions

While not a direct reaction of the phospholene oxide itself, it is a precursor to phosphonium ylides that are central to the Wittig reaction for the synthesis of alkenes.[18]

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

This compound is a valuable tool for researchers in both academic and industrial settings.

-

Catalysis: It serves as a precursor for the synthesis of phosphine ligands, which are widely used in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions.[1][6][19] The steric and electronic properties of the resulting phosphine can be tuned by modifying the phospholene backbone.[1]

-

Organic Synthesis: This compound is utilized as a reactant in the preparation of phospha-sugars, which are analogs of natural sugars where a phosphorus atom replaces the ring oxygen.[3][6][7] These novel heterocyclic compounds are of interest for their potential biological activities, including as anticancer agents.[6][7] It is also used as a catalyst for intramolecular aza-Wittig cyclization reactions and in polymerization reactions.[4][6]

-

Materials Science: The phospholene oxide moiety can be incorporated into polymers to enhance their thermal stability and mechanical properties.[2] It has also been explored in the development of organic light-emitting diodes (OLEDs).[2]

Conclusion

This compound is a fundamentally important and synthetically versatile organophosphorus compound. Its accessibility through the robust McCormack cycloaddition and its diverse reactivity make it an invaluable building block in modern chemistry. For researchers and drug development professionals, a thorough understanding of its properties and chemical behavior is essential for harnessing its full potential in the design and synthesis of novel catalysts, materials, and therapeutic agents.

References

-

Cheméo. (2023). Chemical Properties of 3-Methyl-1-phenyl-2-phospholene-1-oxide (CAS 707-61-9). Retrieved from [Link]

-

Keglevich, G., et al. (2014). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. ResearchGate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide. Retrieved from [Link]

-

abcr GmbH. (n.d.). AB118007 | CAS 707-61-9. Retrieved from [Link]

-

Reddy, M. S., et al. (2005). Synthesis and Characterization of the Novel 1-(Substituted phenoxy/phenyl)-2-phospholene and Phospholane 1-Oxide Derivatives. ResearchGate. Retrieved from [Link]

- Moedritzer, K. (1975). Studies Related to the Synthesis and Properties of 1-Methylphospholene-1-Oxides.

- Google Patents. (n.d.). EP0632049A1 - Process for Producing 3-Methyl-1-Phenylphospholene Oxide.

- Lee, J.-H., & Lee, C.-Y. (2015). Synthesis of Phospholene Oxide Catalysts for Hydrolysis Stabilizers. Applied Chemistry for Engineering, 26(1), 86-91.

-

NIST. (n.d.). 3-Methyl-1-phenyl-2-phospholene-1-oxide. Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-1-phenyl-2-phospholene-1-oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide. Retrieved from [Link]

- Troev, K. D. (2018). Reactivity of P–H Group of Phosphine Oxides. In Reactivity of P-H Group of Phosphorus Based Compounds (pp. 145-198). Elsevier.

-

Nifantiev, E. E., et al. (2004). Reactivity of phosphine oxide H3PO in the reactions with ketones. ResearchGate. Retrieved from [Link]

-

Ereztech. (n.d.). This compound. Retrieved from [Link]

- Symmes, C., Jr., & Quin, L. D. (1976). 1-Vinylcycloalkenes in the McCormack cycloaddition with phosphonous dihalides. Stereochemistry of some resulting bicyclic phospholene oxides. The Journal of Organic Chemistry, 41(2), 238-243.

- Symmes, C., Jr., & Quin, L. D. (1978). Synthesis of the phosphasteroid system and of potential tricyclic precursors by the McCormack cycloaddition method. The Journal of Organic Chemistry, 43(7), 1250-1254.

-

McCormick, J. P. (2014, February 9). Pericyclic Reactions: The Diels-Alder Cycloaddition [Video]. YouTube. Retrieved from [Link]

- Möller, H. M., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Physical Chemistry C, 122(25), 13861-13871.

-

Wikipedia. (n.d.). Phosphetane. Retrieved from [Link]

- Li, Z., et al. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. RSC Advances, 8(36), 20268-20274.

-

Wikipedia. (n.d.). Cycloaddition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. Retrieved from [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 94% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide | C11H13OP | CID 69722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 707-61-9 [chemicalbook.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 707-61-9 this compound AKSci 9475AJ [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cycloaddition - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound(707-61-9) 1H NMR spectrum [chemicalbook.com]

- 15. 3-Methyl-1-phenyl-2-phospholene-1-oxide [webbook.nist.gov]

- 16. 3-Methyl-1-phenyl-2-phospholene-1-oxide [webbook.nist.gov]

- 17. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property stu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03324B [pubs.rsc.org]

- 19. This compound 85 , technical grade 707-61-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-phenyl-2-phospholene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-1-phenyl-2-phospholene 1-oxide, a versatile organophosphorus compound. The document delves into its structural characteristics, spectroscopic signature, and key physical properties. Furthermore, it explores the compound's reactivity and established applications in organic synthesis, catalysis, and materials science, offering insights for its effective utilization in research and development.

Introduction

This compound, with the CAS number 707-61-9, is a five-membered heterocyclic compound containing a phosphorus atom integrated into the ring.[1][2] Its unique molecular architecture, combining a phospholene oxide ring, a phenyl substituent on the phosphorus atom, and a methyl group on the carbon backbone, imparts a distinct set of electronic and steric properties. These characteristics are pivotal to its utility as a precursor for phosphorus-containing ligands, a catalyst in various organic transformations, and a building block in the synthesis of complex molecules, including those with potential biological activity.[3] The rigid framework of the phospholene oxide structure provides enhanced stability and modulates the electronic environment of the phosphorus center, influencing its coordination chemistry and catalytic efficacy.[3] This guide aims to consolidate the available technical data on this compound, providing a valuable resource for professionals in chemistry and drug development.

Molecular Structure and Spectroscopic Profile

A thorough understanding of the molecular structure and spectroscopic properties of this compound is fundamental to its application.

Molecular Structure

The systematic IUPAC name for this compound is 4-methyl-1-phenyl-2,3-dihydro-1λ⁵-phosphole 1-oxide.[2][4] The core of the molecule is a five-membered phospholene ring containing a double bond. The phosphorus atom is pentavalent, forming a double bond with an oxygen atom and single bonds with two carbon atoms of the ring and one carbon atom of the phenyl group.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum displays characteristic signals for the phenyl, methyl, and phospholene ring protons.[5] |

| ¹³C NMR | The carbon NMR spectrum provides signals corresponding to all the carbon atoms in the molecule, including the phenyl ring, the methyl group, and the sp² and sp³ hybridized carbons of the phospholene ring. |

| ³¹P NMR | The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds, showing a characteristic chemical shift for the phosphine oxide moiety. |

| IR Spectroscopy | The infrared spectrum exhibits characteristic absorption bands for the P=O stretching vibration, as well as C=C and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound (192.19 g/mol ).[1][2] The fragmentation pattern can provide further structural information. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | White to yellow solid or powder. | [3] |

| Molecular Formula | C₁₁H₁₃OP | [1][2] |

| Molecular Weight | 192.19 g/mol | [1][2] |

| Melting Point | 58-62 °C | [6] |

| Boiling Point | 150 °C at 0.15 mmHg | [6] |

| Solubility | Soluble in polar solvents such as N,N-Dimethylformamide and methanol. Sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [7] |

| Stability | Chemically stable under standard ambient conditions. It is reported to be stable to over 300°C. | [3][8] |

| Refractive Index | n20/D 1.5707 (lit.) |

Synthesis

The synthesis of this compound is a well-established process. A common laboratory-scale synthesis involves a multi-step procedure.

Synthetic Pathway

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Representative Synthesis

A widely cited method for the preparation of this compound involves the reaction of dichlorophenylphosphine with isoprene to form a cyclic phosphonium salt intermediate. This intermediate is then hydrolyzed to yield the final product. The expertise in this procedure lies in the careful control of reaction conditions to ensure high yield and purity. The choice of a non-polar solvent for the initial cycloaddition and the subsequent controlled hydrolysis are critical steps.

Reactivity and Applications

The physicochemical properties of this compound directly influence its reactivity and wide-ranging applications in organic synthesis.

Catalysis

This compound is a highly effective catalyst for intramolecular aza-Wittig cyclization reactions and various polymerization reactions. Its catalytic activity stems from the ability of the phosphine oxide group to activate substrates and facilitate bond formation.

Ligand in Cross-Coupling Reactions

This compound serves as a valuable ligand in a multitude of palladium-catalyzed cross-coupling reactions. These include:

-

Buchwald-Hartwig Cross-Coupling

-

Heck Reaction

-

Hiyama Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

-

Suzuki-Miyaura Coupling

The steric bulk and electron-donating nature of the phosphine oxide, modulated by the phenyl and methyl substituents, play a crucial role in stabilizing the palladium catalyst and promoting the desired bond-forming steps in the catalytic cycle.

Catalytic Cycle Involvement

Caption: Role of the ligand (L) in a generic cross-coupling cycle.

Synthetic Intermediate

Beyond its catalytic applications, this compound is a key reactant in the synthesis of more complex molecules. It is notably used in the preparation of phospha-sugars and their derivatives, which have been investigated as potential anticancer agents.

Aza-Wittig Reactions

The compound catalyzes aza-Wittig reactions, which are powerful methods for the formation of carbon-nitrogen double bonds and the synthesis of nitrogen-containing heterocycles.[8] The phosphine oxide facilitates the formation of an iminophosphorane intermediate, which then undergoes intramolecular cyclization.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis, catalysis, and medicinal chemistry. Its well-defined physicochemical properties, including its distinct structural and spectroscopic characteristics, make it a reliable and versatile tool for researchers. The continued exploration of its reactivity is expected to unveil new applications and further solidify its importance in modern chemical sciences.

References

3-Methyl-1-phenyl-2-phospholene 1-oxide molecular weight and formula

An In-Depth Technical Guide to 3-Methyl-1-phenyl-2-phospholene 1-oxide

Abstract

This compound, also known by its CAS Registry Number 707-61-9, is a versatile organophosphorus compound with significant applications in organic synthesis, catalysis, and materials science.[1] Its unique five-membered phospholene ring structure, containing an oxidized phosphorus atom, imparts distinct electronic and steric properties that make it a valuable tool for chemists.[2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its utility for researchers in drug development and fine chemical manufacturing.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a stable, yet reactive, molecule whose properties are well-documented.

Molecular Formula and Weight

The elemental composition and mass of the molecule are fundamental to all stoichiometric and analytical considerations.

-

Monoisotopic Mass: 192.070402032 Da[6]

Nomenclature and Identifiers

To ensure unambiguous identification across different databases and publications, a list of common names and registry numbers is essential.

-

IUPAC Name: 4-methyl-1-phenyl-2,3-dihydro-1λ⁵-phosphole 1-oxide[6][9]

-

Common Synonyms: 1-Oxo-3-methyl-1-phenyl-2-phospholene, 2,3-Dihydro-4-methyl-1-phenylphosphole 1-oxide, MPPO, NSC 107634[5][6][7]

Physicochemical Data

The physical state, solubility, and stability of the compound dictate its handling, storage, and application conditions. This data is summarized in Table 1.

| Property | Value | Source(s) |

| Appearance | White to yellow solid or crystalline powder. | [1][9][10] |

| Melting Point | 60-65 °C | [9][11] |

| Boiling Point | 150-155 °C at reduced pressure (e.g., 0.15 - 1 mmHg). | [1][12][13] |

| Solubility | Soluble in polar solvents. | [7][10][11] |

| Stability | Hygroscopic; sensitive to aqueous alkaline conditions. | [7][10] |

| Refractive Index | n20/D 1.5707 (lit.) | [12][13] |

Synthesis Protocol: The McCormack Cycloaddition

The most common and well-established route to this compound is via a [3+2] cycloaddition reaction between a diene (isoprene) and a dichlorophosphine (dichlorophenylphosphine), followed by hydrolysis. This process is a variant of the McCormack cycloaddition.

Reaction Principle

The synthesis is a two-step process. First, dichlorophenylphosphine reacts with isoprene to form a crystalline phosphonium salt adduct, 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene. The causality here is the electrophilic nature of the phosphorus(III) center in the dichlorophosphine and the nucleophilic character of the conjugated diene. The subsequent hydrolysis of this adduct replaces the two chlorine atoms with an oxygen atom, forming the stable pentavalent phosphine oxide and hydrochloric acid as a byproduct.

Experimental Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. leapchem.com [leapchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Methyl-1-phenyl-2-phospholene-1-oxide [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. entegris.com [entegris.com]

- 8. This compound 85 , technical grade 707-61-9 [sigmaaldrich.com]

- 9. This compound | 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide | C11H13P - Ereztech [ereztech.com]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | 707-61-9 [chemicalbook.com]

- 13. 3-甲基-1-苯基-2-磷 1-氧化物 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

mechanism of 3-Methyl-1-phenyl-2-phospholene 1-oxide formation

Abstract

This technical guide provides a comprehensive examination of the synthesis of 3-methyl-1-phenyl-2-phospholene 1-oxide, a versatile organophosphorus compound widely utilized as a ligand in cross-coupling reactions and as a precursor in various synthetic applications[1][2]. The core of this synthesis is the McCormack cycloaddition, a powerful method for constructing five-membered phosphorus heterocycles. This document elucidates the underlying mechanism of this [4+1] cheletropic reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that govern the reaction's efficiency and outcome. The content is tailored for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.

Introduction and Significance

This compound is a stable, crystalline solid at room temperature. Its utility in modern organic synthesis is significant, primarily stemming from its role as a precursor to phosphine ligands essential for transition-metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings[2]. The phosphine oxide moiety provides air stability, simplifying handling and storage, while reduction can readily furnish the corresponding phosphine. The molecule's unique stereoelectronic properties also make it a valuable building block for developing novel materials and potential pharmaceutical agents[1].

The most direct and common route to this compound is a two-step process beginning with the reaction between dichlorophenylphosphine and isoprene[3][4]. This initial step is a classic example of the McCormack cycloaddition, which is followed by a simple hydrolysis to yield the target oxide.

The Reaction Mechanism: A [4+1] Cheletropic Cycloaddition

The formation of this compound proceeds via a two-stage mechanism: a cycloaddition followed by hydrolysis.

Stage 1: The McCormack Cycloaddition

The core bond-forming event is the McCormack cycloaddition, a type of pericyclic reaction classified as a [4+1] cheletropic reaction[5]. In this reaction, the four π-electrons of the conjugated diene (isoprene) and a lone pair of electrons from the phosphorus atom of dichlorophenylphosphine concertedly form a five-membered ring. Both new carbon-phosphorus sigma bonds are formed to the same phosphorus atom[6].

The key steps are as follows:

-

Reactant Alignment: Isoprene (the 4π-electron component) and dichlorophenylphosphine (the 1-atom component) approach each other. The phosphorus atom in dichlorophenylphosphine is electrophilic and readily interacts with the nucleophilic diene.

-

Cycloaddition: The reaction proceeds through a concerted, pericyclic transition state. The terminal carbons of the isoprene conjugate system form new σ-bonds with the phosphorus atom. This cycloaddition is highly regioselective. The phosphorus atom adds to the C1 and C4 positions of isoprene, with the methyl group directing the formation of the double bond between C2 and C3 in the final product after rearrangement, leading predominantly to the 2-phospholene isomer.

-

Intermediate Formation: This cycloaddition results in a cyclic phosphonium salt intermediate, specifically 1-phenyl-3-methyl-1,1-dichlorophospholenium chloride . This intermediate is a crystalline solid that typically precipitates from the reaction mixture[3].

Stage 2: Hydrolysis

The phosphonium salt intermediate is moisture-sensitive and is intentionally hydrolyzed to form the stable phosphine oxide.

-

Nucleophilic Attack: Water molecules act as nucleophiles, attacking the electrophilic phosphorus center.

-

Chloride Displacement: Two successive hydrolysis steps replace the two chlorine atoms on the phosphorus with hydroxyl groups, releasing two equivalents of hydrochloric acid (HCl).

-

Tautomerization & Dehydration: The resulting phosphine diol is unstable and rapidly tautomerizes to the more thermodynamically stable phosphoryl (P=O) group, yielding the final product, This compound .

The overall mechanistic pathway is visualized in the diagram below.

Caption: The two-stage mechanism for the formation of this compound.

Experimental Protocol

The following protocol is adapted from the robust and verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods[3].

Materials and Equipment

| Reagent/Equipment | Specification | Quantity (per mole DCPP) |

| Dichlorophenylphosphine | Reagent Grade | 179 g (1.00 mole) |

| Isoprene | Commercial Grade | 204 g (3.0 moles) |

| Ionol® (or BHT) | Antioxidant | 2.0 g |

| Chloroform | Reagent Grade | ~750 mL |

| Sodium Bicarbonate | Saturated Solution | As needed |

| Sodium Chloride | Saturated Solution | As needed |

| Calcium Sulfate | Anhydrous | As needed |

| 1-L Suction Flask | Dry | 1 |

| Stir Plate & Stir Bar | --- | 1 |

| Sintered Glass Funnel | --- | 1 |

| Separatory Funnel | 2-L | 1 |

| Distillation Apparatus | --- | 1 |

Step-by-Step Procedure

Part A: Synthesis of the Dichloride Adduct

-

Reaction Setup: In a dry 1-L suction flask, combine dichlorophenylphosphine (1.00 mole), isoprene (3.0 moles), and the antioxidant (e.g., Ionol®)[3]. The excess isoprene serves as both reactant and solvent.

-

Incubation: Stopper the flask, seal the side arm, and allow the solution to stand at room temperature in a fume hood for 5-7 days[3]. A white, crystalline solid, the phospholenium chloride adduct, will precipitate over this period.

-

Isolation: After the reaction period, crush the granular adduct and collect it on a sintered glass Büchner funnel. Wash the solid with petroleum ether to remove unreacted starting materials. It is crucial to minimize exposure to atmospheric moisture during this step[3].

Part B: Hydrolysis and Purification

-

Hydrolysis: Carefully add the isolated adduct to 700 mL of ice water while stirring. Continue stirring until the solid has completely dissolved[3].

-

Neutralization: The hydrolysis generates hydrochloric acid. Carefully neutralize the solution by slowly adding a 30% sodium hydroxide solution until the pH is approximately 6.5. Use a saturated sodium bicarbonate solution for the final pH adjustment. Causality: It is critical to avoid alkaline conditions (pH > 7) as the product is sensitive to base-catalyzed polymerization and hydration[3]. Neutralization also converts any monophenylphosphinic acid byproduct into its sodium salt, preventing it from being extracted with the product[3].

-

Extraction: Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product (salting out). Extract the product from the aqueous layer using three 250-mL portions of chloroform[3].

-

Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous calcium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the chloroform[3].

-

Purification: Purify the residual liquid by vacuum distillation. The product, this compound, typically distills at 173–174 °C at 0.7 mmHg and solidifies upon cooling[3]. The expected yield is between 57–63%[3].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-甲基-1-苯基-2-磷 1-氧化物 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. orgsyn.org [orgsyn.org]

- 4. EP0632049A1 - Process for Producing 3-Methyl-1-Phenylphospholene Oxide - Google Patents [patents.google.com]

- 5. Cheletropic Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-phenyl-2-phospholene 1-oxide

This guide provides a comprehensive analysis of the spectroscopic data for the organophosphorus compound 3-Methyl-1-phenyl-2-phospholene 1-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data but a detailed interpretation grounded in established scientific principles. Our objective is to furnish a practical and insightful resource for the structural elucidation and characterization of this important chemical entity.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing a phosphorus atom integrated into the ring. The phosphine oxide functionality and the presence of a phenyl group and a methyl-substituted double bond within the phospholene ring contribute to its unique chemical reactivity and spectroscopic properties. This class of compounds serves as a valuable intermediate in organic synthesis, including in the preparation of phospha sugars with potential anticancer activities.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

A common synthetic route to phospholene oxides is the McCormack cycloaddition, followed by hydrolysis. The isomerization of the double bond within the phospholene ring, for instance from a 3-phospholene oxide to a more thermodynamically stable 2-phospholene oxide, is a key transformation that can be monitored using the spectroscopic techniques detailed herein.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra.

Instrumentation and Acquisition: NMR spectra are typically acquired on a spectrometer operating at a magnetic field strength of 300 MHz or higher for ¹H NMR. A standard pulse program is used for ¹H acquisition. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. ³¹P NMR spectra are recorded with or without proton decoupling, often referenced to an external standard of 85% H₃PO₄.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the phospholene ring.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.49 - 7.72 | Multiplet | 5H |

| Olefinic-H | 5.95 | Doublet of doublets | 1H |

| CH₂ | 2.63 - 2.83 | Multiplet | 2H |

| CH₂ | 2.23 | Multiplet | 2H |

| CH₃ | 2.08 | Singlet | 3H |

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃).[4]

Interpretation:

-

The multiplet in the aromatic region (7.49 - 7.72 ppm) is characteristic of the protons on the phenyl group attached to the phosphorus atom.

-

The signal at 5.95 ppm corresponds to the vinylic proton on the phospholene ring, with its multiplicity arising from coupling to the phosphorus atom and adjacent methylene protons.

-

The multiplets in the upfield region are attributed to the diastereotopic methylene protons of the phospholene ring.

-

The singlet at 2.08 ppm is assigned to the methyl group attached to the double bond.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 132.5 (d, JPC = 103 Hz) |

| Phenyl CH | 131.5 (d, JPC = 3 Hz) |

| Phenyl CH | 128.6 (d, JPC = 12 Hz) |

| C=C (quaternary) | 144.5 (d, JPC = 15 Hz) |

| C=C (CH) | 120.9 (d, JPC = 18 Hz) |

| CH₂ | 27.8 (d, JPC = 4 Hz) |

| CH₂ | 24.1 (d, JPC = 65 Hz) |

| CH₃ | 17.5 (s) |

Table 2: Representative ¹³C NMR Data for this compound. (Note: Specific peak assignments may vary slightly between different sources and require 2D NMR for confirmation).[5]

Interpretation:

-

The spectrum shows the expected number of carbon signals.

-

The signals for the phenyl carbons exhibit splitting due to coupling with the phosphorus atom, with the ipso-carbon showing the largest coupling constant.

-

The carbons of the double bond also show P-C coupling.

-

The aliphatic carbons of the phospholene ring are also coupled to the phosphorus atom.

³¹P NMR Spectral Data

³¹P NMR is particularly informative for organophosphorus compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom. For this compound, the ³¹P chemical shift is expected to be in the range typical for phosphine oxides. The precise chemical shift can be a key indicator in distinguishing between the 2-phospholene and 3-phospholene isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of the solid this compound is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically acquired first and subtracted from the sample spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1640 | Medium | C=C stretch |

| ~1440 | Strong | P-Phenyl stretch |

| ~1180 | Very Strong | P=O stretch |

| ~750, ~700 | Strong | C-H out-of-plane bend (aromatic) |

Table 3: Characteristic IR Absorption Bands for this compound.

Interpretation: The most characteristic absorption in the IR spectrum of this compound is the strong P=O stretching vibration, which typically appears in the region of 1150-1250 cm⁻¹. The presence of aromatic and aliphatic C-H stretching bands, as well as the C=C stretching frequency, further confirms the overall structure of the molecule. The P-phenyl absorption is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Instrumentation: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small organic molecules. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 192, corresponding to its molecular weight.[6]

Key Fragments:

-

m/z 192: Molecular ion ([C₁₁H₁₃OP]⁺)

-

m/z 177: Loss of a methyl group ([M - CH₃]⁺)

-

m/z 115: [C₆H₅PO]⁺ fragment

-

m/z 77: Phenyl cation ([C₆H₅]⁺)

Interpretation: The fragmentation pattern is consistent with the proposed structure. The initial loss of a methyl radical is a common fragmentation pathway. A significant fragmentation involves the cleavage of the phospholene ring to yield a stable phenyl-phosphinidene oxide radical cation. Subsequent loss of the phosphinidene oxide group leads to the formation of the phenyl cation.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed electronic and vibrational profile. This guide serves as a foundational reference for scientists working with this compound, enabling confident identification and facilitating further research into its applications.

References

-

Bagi, P., Herbay, R., Péczka, N., Mucsi, Z., Timári, I., & Keglevich, G. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. Beilstein Journal of Organic Chemistry, 16, 818–832. [Link]

-

Keglevich, G. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. ResearchGate. [Link]

-

Han, L., et al. (2006). Synthesis and Characterization of the Novel 1-(Substituted phenoxy/phenyl)-2-phospholene and Phospholane 1-Oxide Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1845-1853. [Link]

-

NIST. (n.d.). 3-Methyl-1-phenyl-2-phospholene-1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides [beilstein-journals.org]

- 4. This compound(707-61-9) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(707-61-9) 13C NMR [m.chemicalbook.com]

- 6. 3-Methyl-1-phenyl-2-phospholene-1-oxide [webbook.nist.gov]

solubility of 3-Methyl-1-phenyl-2-phospholene 1-oxide in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-2-phospholene 1-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (MPPO), a versatile organophosphorus reagent and building block. While quantitative solubility data is not extensively documented in public literature, this document synthesizes foundational chemical principles, qualitative observations from published synthetic methodologies, and established analytical protocols to offer a robust framework for its use in various solvent systems. This guide covers the physicochemical properties of MPPO, explores the theoretical underpinnings of its solubility based on molecular structure, presents a qualitative solubility profile, and provides a detailed, field-proven experimental protocol for determining precise solubility in any given organic solvent.

Introduction: The Significance of MPPO and Its Solubility

This compound (CAS 707-61-9), hereafter referred to as MPPO, is a five-membered phosphorus heterocycle that has garnered significant interest in organic synthesis.[1] It serves as a key catalyst and reactant in a variety of transformations, including polymerization reactions, intramolecular aza-Wittig cyclizations, and as a precursor for phospha-sugar derivatives with potential anticancer activity.[2][3] Its utility extends to materials science, where it is employed in the development of novel polymers and organic light-emitting diodes (OLEDs).[4]

For the synthetic chemist or drug development professional, understanding a reagent's solubility is paramount. It dictates the choice of reaction medium, influences reaction kinetics and yield, and is a critical factor in purification processes such as extraction and recrystallization. The efficiency of reactions catalyzed by MPPO, for instance, is directly linked to its ability to dissolve and interact with other reactants in the solvent phase.[5] This guide addresses the critical need for a centralized resource on the solubility of this important compound.

Physicochemical Properties of MPPO

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvents. MPPO is a stable, crystalline solid under ambient conditions.[2]

| Property | Value | Source(s) |

| CAS Number | 707-61-9 | [6] |

| Molecular Formula | C₁₁H₁₃OP | [6] |

| Molecular Weight | 192.19 g/mol | [6] |

| Appearance | White to cream or yellow crystalline solid/lumps | [2][7] |

| Melting Point | 58-65 °C | [8] |

| Boiling Point | 150 °C at 0.15 mmHg | [7] |

| Sensitivity | Hygroscopic | [7][9] |

| Calculated logP | 2.98 | [10][11] |

The hygroscopic nature of MPPO necessitates storage under an inert atmosphere (e.g., argon or nitrogen) to prevent absorption of moisture, which could alter its physical properties and reactivity.[7][9]

Theoretical Basis of Solubility: A Molecular Perspective

The solubility of MPPO is governed by the principle of "like dissolves like," which relates solubility to the interplay of intermolecular forces between the solute (MPPO) and the solvent.[12] The molecular structure of MPPO features distinct polar and non-polar regions that dictate its interactions.

-

Polar Region: The phosphine oxide group (P=O) is the dominant polar feature of the molecule. The significant difference in electronegativity between phosphorus and oxygen creates a strong dipole moment, with a partial negative charge on the oxygen and a partial positive charge on the phosphorus. This P=O bond is a strong hydrogen bond acceptor, allowing for favorable interactions with protic solvents (e.g., alcohols) and other polar molecules.[2]

-

Non-Polar Regions: The phenyl group and the methyl-substituted phospholene ring constitute the non-polar, lipophilic portions of the molecule. These regions interact favorably with non-polar solvents through van der Waals forces (specifically, London dispersion forces).

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The calculated octanol-water partition coefficient (logP) of ~2.98 indicates a preference for a non-polar environment over a highly polar one like water, classifying it as a hydrophobic compound.[10][11]

Caption: Molecular structure of MPPO highlighting its key functional groups.

Qualitative Solubility Profile

Based on its molecular structure and information gleaned from chemical supplier data sheets and synthesis procedures, a qualitative solubility profile can be established. Multiple sources confirm that MPPO is "soluble in polar solvents."[7][9][11][13] Further refinement can be made based on solvent class.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | The polarity is sufficient to interact with the P=O group, and these solvents are excellent at dissolving organic solids. Chloroform is noted as an extraction solvent in synthesis. |

| Aromatic | Toluene, Benzene | Soluble | Strong van der Waals interactions between the solvent and the phenyl group of MPPO promote solubility. Toluene is also used in its synthesis. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents are moderately polar and can interact with the entire molecule effectively. Ethers are explicitly mentioned as suitable solvents.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | Soluble | These solvents have strong dipoles that can interact with the P=O group, leading to good solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | These protic solvents can act as hydrogen bond donors to the P=O oxygen, leading to strong solute-solvent interactions. Alcohols are explicitly mentioned as suitable solvents.[4] |

| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are powerful, highly polar aprotic solvents capable of dissolving a wide range of polar organic compounds. |

| Non-Polar | Hexanes, Cyclohexane | Slightly Soluble to Insoluble | The energy gained from van der Waals interactions with the non-polar parts of MPPO is likely insufficient to overcome the strong solute-solute interactions of the crystalline solid. |

| Aqueous | Water | Insoluble | Despite the polar P=O group, the large non-polar hydrocarbon structure (phenyl and phospholene rings) dominates, making the molecule hydrophobic as supported by its high calculated logP value.[10] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[14]

Principle

A surplus of the solid solute (MPPO) is equilibrated with the solvent of interest at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (MPPO), purity >95%

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation: Add an excess amount of MPPO (e.g., 100-200 mg) to a pre-weighed scintillation vial. The key is to ensure solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent (e.g., 5.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (24-48 hours is typical) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration of MPPO is determined by comparing the instrument response to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis) × (Dilution factor)

Causality and Self-Validation

-

Why excess solid? Using a clear excess of solute is the defining principle of this method. It ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration, settling, and sampling is critical for reproducibility.

-

Why filtration? Any suspended solid particles in the analyzed sample will lead to a gross overestimation of solubility. Filtration is a mandatory step to ensure only the dissolved solute is measured.

-

Why a validated analytical method? The accuracy of the final solubility value is entirely dependent on the accuracy of the analytical method used for quantification. A proper calibration curve is essential.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Kubota, K., Hisazumi, R., Seo, T., & Ito, H. (2024). Mechanochemistry enabled highly efficient solvent-free deoxygenation of phosphine oxides in air. RSC Mechanochemistry, (Advance Article). [Link]

-

Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methyl-1-phenyl-2-phospholene-1-oxide (CAS 707-61-9). Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide Cas 707-61-9. Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-1-phenyl-2-phospholene-1-oxide. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Grokipedia. (n.d.). Phosphine oxide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

Sources

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Page loading... [wap.guidechem.com]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-1-phenyl-2-phospholene-1-oxide [webbook.nist.gov]

- 7. This compound CAS#: 707-61-9 [m.chemicalbook.com]

- 8. entegris.com [entegris.com]

- 9. This compound, 94% | Fisher Scientific [fishersci.ca]

- 10. 3-Methyl-1-phenyl-2-phospholene-1-oxide (CAS 707-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. echemi.com [echemi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Thermal Stability of 3-Methyl-1-phenyl-2-phospholene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

PART 1: Introduction

Overview of 3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO): Synthesis and Applications

This compound (MPPO) is a versatile organophosphorus compound featuring a five-membered heterocyclic ring.[1][2] Its synthesis is commonly achieved through the McCormack cycloaddition, a robust reaction that provides an efficient pathway to the phospholene ring system.[1] MPPO serves as a valuable intermediate in a wide array of chemical transformations, finding applications as a catalyst in polymerization reactions and intramolecular aza-Wittig cyclizations.[3][4] Furthermore, its derivatives are explored in medicinal chemistry, for instance, in the preparation of phospha-sugars with potential anticancer activity.[4]

Importance of Thermal Stability in Research and Drug Development

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications. In the pharmaceutical industry, understanding the thermal decomposition profile of a drug substance is paramount for determining its shelf-life, storage conditions, and compatibility with excipients during formulation. For researchers in materials science and catalysis, the thermal stability of a compound like MPPO determines its processing window and operational limits in high-temperature applications. A thorough understanding of a molecule's response to thermal stress is therefore not merely an academic exercise but a fundamental requirement for its practical and safe utilization.

Scope of the Technical Guide

This technical guide provides a comprehensive analysis of the thermal stability of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a deep understanding of the theoretical underpinnings of its thermal behavior, detailed experimental protocols for its characterization, and insights into its decomposition mechanisms. By integrating established scientific principles with practical, field-proven methodologies, this guide aims to be an authoritative resource for anyone working with or developing applications for this important class of organophosphorus compounds.

PART 2: Theoretical Framework of Thermal Stability

Fundamental Concepts of Thermal Decomposition

Thermal decomposition is the process by which a chemical substance breaks down into simpler substances when heated. The temperature at which this process begins is a measure of the compound's thermal stability. For complex organic molecules like MPPO, thermal degradation is rarely a simple, one-step process. Instead, it often involves a series of competing and consecutive reactions, including isomerization, elimination, and fragmentation. The specific pathways and products of thermal decomposition are dictated by the molecule's inherent structure, the bond dissociation energies of its constituent bonds, and the experimental conditions, such as the heating rate and the surrounding atmosphere.

Isomerization vs. Decomposition in Phospholene Oxides

A crucial aspect of the thermal behavior of 3-phospholene oxides is their propensity to isomerize to the more thermodynamically stable 2-phospholene oxide isomers.[5][6] This double bond migration can be induced by heat, and under thermal conditions, often leads to an equilibrium mixture of the two isomers.[5] It is important to recognize that this isomerization can occur at temperatures below the onset of significant decomposition, representing a distinct thermal event. For 1-phenyl-3-methyl-3-phospholene oxide, heating in high-boiling solvents has been shown to yield a small percentage of the 2-phospholene oxide isomer, indicating that this process can compete with decomposition, especially at elevated temperatures.[5]

Potential Decomposition Pathways of Organophosphorus Compounds

The thermal degradation of organophosphorus compounds can proceed through several mechanistic pathways.

2.3.1. Retro-Diels-Alder Reactions

Given that MPPO can be synthesized via a Diels-Alder type reaction (the McCormack reaction), a retro-Diels-Alder reaction is a plausible thermal decomposition pathway.[7] This pericyclic reaction would involve the cleavage of the phospholene ring to regenerate a diene and a transient phosphinidene oxide species. The feasibility of this pathway is dependent on the thermodynamic stability of the products and the activation energy of the retro-cycloaddition.

2.3.2. P-C and P-O Bond Cleavage

The phosphorus-carbon (P-C) and phosphorus-oxygen (P=O) bonds are central to the structure of MPPO. Homolytic or heterolytic cleavage of the P-C bonds within the ring or the P-phenyl bond can initiate radical or ionic decomposition pathways. While the P=O bond is generally strong, reactions involving this moiety can occur at high temperatures.

2.3.3. Elimination of Phosphorus Acids

A common thermal degradation route for many organophosphorus esters is the elimination of a phosphorus acid.[8] For phosphine oxides, analogous eliminations could lead to the formation of various phosphorus-containing acids and unsaturated organic fragments. The nature of the substituents on the phosphorus atom significantly influences the temperature and facility of this process.[8]

PART 3: Experimental Analysis of Thermal Stability

Thermogravimetric Analysis (TGA)

3.1.1. Principle and Applications

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[9][10][11] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA can be used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis.

3.1.2. Detailed Experimental Protocol for TGA of MPPO

This protocol is based on ASTM E1131 for compositional analysis by thermogravimetry.[12]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of MPPO into a clean, tared TGA pan (platinum or ceramic is recommended).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature throughout the experiment.

3.1.3. Interpretation of TGA Data

The resulting TGA curve will plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. Key parameters to extract include:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, identified by the peak of the DTG curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a char or inorganic residue.

Differential Scanning Calorimetry (DSC)

3.2.1. Principle and Applications

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7][13][14][15] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions (including decomposition).

3.2.2. Detailed Experimental Protocol for DSC of MPPO

This protocol is based on ASTM D3418 and ISO 11357 standards.[7][13][14]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of MPPO into a clean aluminum DSC pan and hermetically seal it.

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature (e.g., 400 °C).

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

3.2.3. Interpretation of DSC Data

The DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) peaks.

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline solid.

-

Decomposition: Typically observed as a complex series of exothermic or endothermic events at higher temperatures. The onset temperature and peak temperature of these events provide information about the decomposition process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

3.3.1. Principle and Applications for Decomposition Product Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.[16][17][18] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

3.3.2. Detailed Experimental Protocol for Py-GC-MS of MPPO

-

Sample Preparation: Place a small amount of MPPO (typically 100-500 µg) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point within the decomposition range identified by TGA (e.g., 350 °C, 400 °C, and 500 °C to study the evolution of products with temperature).

-

Use a rapid heating rate (e.g., 20 °C/ms).

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature program to separate the expected decomposition products (e.g., 40 °C for 2 min, then ramp to 280 °C at 10 °C/min).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis and Compound Identification: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and through interpretation of fragmentation patterns.

PART 4: Mechanistic Insights and Kinetic Analysis

Proposed Thermal Decomposition Mechanism of MPPO

Based on the general principles of organophosphorus chemistry, a plausible thermal decomposition mechanism for MPPO at elevated temperatures (above 300 °C) would likely involve a combination of isomerization and fragmentation pathways. Initially, isomerization to the more stable 2-phospholene oxide may occur. As the temperature increases, fragmentation via a retro-Diels-Alder reaction could yield isoprene and phenylphosphinidene oxide. Alternatively, cleavage of the P-phenyl or P-C ring bonds could initiate radical chain reactions, leading to a complex mixture of smaller hydrocarbon and phosphorus-containing fragments.

Kinetic Analysis of Thermal Decomposition

Kinetic analysis of TGA data can provide valuable information about the activation energy (Ea), pre-exponential factor (A), and the reaction model (f(α)) of the decomposition process.

4.2.1. Isoconversional Methods

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are "model-free" approaches that determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.[19] This is particularly useful for complex, multi-step decomposition processes.

4.2.2. Model-Fitting Methods

Model-fitting methods, such as the Coats-Redfern method, involve fitting different reaction models (e.g., first-order, second-order, diffusion-controlled) to the experimental data to determine the kinetic triplet (Ea, A, and f(α)).

4.2.3. Step-by-step guide to performing kinetic analysis from TGA data

-

Data Collection: Perform TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Extraction: For each heating rate, extract the temperature values corresponding to different degrees of conversion (α), typically from 0.05 to 0.95.

-

Isoconversional Analysis (FWO as an example):

-

For each value of α, plot ln(β) versus 1/T, where β is the heating rate and T is the temperature in Kelvin.

-

The slope of the resulting line is approximately -1.052 * Ea / R, where R is the gas constant.

-

Calculate the activation energy (Ea) for each degree of conversion.

-

-

Model-Fitting Analysis: Use specialized software to fit various kinetic models to the TGA data and determine the best-fit model based on statistical criteria.

PART 5: Data Presentation and Visualization

Summary of Thermal Stability Data for MPPO

| Property | Value/Range | Source/Method |

| Melting Point | 58 - 65 °C | Product Data Sheet |

| Boiling Point | 150 °C @ 0.15 mmHg | [3][20] |

| Reported Thermal Stability | Stable to over 300 °C | Product Data Sheet |

| Expected Onset of Decomposition (TGA) | > 300 °C | Inferred |

| Primary Thermal Event (below decomposition) | Isomerization to 2-phospholene oxide | [5] |

| Expected Decomposition Products | Isoprene, phenylphosphinidene oxide, various hydrocarbons, phosphorus acids | Theoretical |

Graphviz Diagrams

Caption: Experimental Workflow for Thermal Analysis of MPPO.

Caption: Isomerization vs. Decomposition Pathway of MPPO.

Caption: Proposed Retro-Diels-Alder Decomposition Pathway.

PART 6: Safety, Handling, and Storage

Personal Protective Equipment (PPE)

When handling MPPO, it is essential to use appropriate personal protective equipment, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

A laboratory coat

Safe Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Recommendations to Maintain Stability

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from moisture, as MPPO is hygroscopic.

-

Store away from strong oxidizing agents.

PART 7: Conclusion and Future Perspectives

This compound is a thermally stable compound, with a decomposition onset reported to be above 300 °C. Its thermal behavior is characterized by a competition between isomerization to the more stable 2-phospholene oxide isomer and ultimate decomposition at higher temperatures. While the precise decomposition pathways for MPPO have not been extensively reported, they are likely to involve retro-Diels-Alder reactions and other fragmentation processes common to organophosphorus compounds.

Future research should focus on obtaining detailed experimental data on the thermal decomposition of MPPO using techniques such as TGA-MS and Py-GC-MS to definitively identify the decomposition products. A thorough kinetic analysis based on experimental data would also be invaluable for accurately modeling its thermal stability and predicting its lifetime under various thermal conditions. Such studies will further enhance the safe and effective application of this versatile compound in research and industry.

PART 8: References

-

Wikipedia. (n.d.). Phosphine oxides. [Link]

-

Bagi, P., Herbay, R., Péczka, N., Mucsi, Z., Timári, I., & Keglevich, G. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. Beilstein Journal of Organic Chemistry, 16, 818–832. [Link]

-

Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. [Link]

-

Singh, B. K. (2009). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 33(3), 504-521. [Link]

-

Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. [Link]

-

Baptista, L., & De Almeida, A. A. (2021). Possible pathways for phosphine decomposition, including the ones considered in the present study. ResearchGate. [Link]

-

Request PDF. (2025). Kinetic Study of the Combustion of Organophosphorus Compounds. [Link]

-

Morgan, A. B., & Gilman, J. W. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7933. [Link]

-